![molecular formula C18H23N3O B5733899 4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as CHAMP, is a pyrazoline derivative that has gained attention in the scientific community due to its potential therapeutic applications. CHAMP has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of CHAMP involves the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. CHAMP inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. CHAMP also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. Furthermore, CHAMP activates the AMPK pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
CHAMP has been shown to possess various biochemical and physiological effects. Studies have shown that CHAMP reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. CHAMP also reduces lipid peroxidation and DNA damage, which are associated with various diseases. Furthermore, CHAMP has been shown to possess anti-angiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CHAMP in lab experiments is its low toxicity profile. CHAMP has been shown to be relatively safe in animal studies, with no significant adverse effects observed. However, one of the limitations of using CHAMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CHAMP. One area of research is the development of novel derivatives of CHAMP with improved solubility and bioavailability. Another area of research is the investigation of the potential of CHAMP as a therapeutic agent for various diseases, including inflammatory disorders, cancer, and diabetes. Additionally, the mechanisms underlying the biochemical and physiological effects of CHAMP need to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, CHAMP is a pyrazoline derivative that has gained attention in the scientific community due to its potential therapeutic applications. CHAMP possesses anti-inflammatory, anti-cancer, and anti-diabetic properties, and has been shown to possess various biochemical and physiological effects. CHAMP has several advantages for use in lab experiments, including its low toxicity profile, but also has limitations such as its low solubility in water. Further research is needed to fully understand the therapeutic potential of CHAMP and its derivatives.
Méthodes De Synthèse
The synthesis of CHAMP involves the reaction between cycloheptanone and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with substituted benzaldehydes to obtain the final compound. The reaction mechanism involves the formation of a pyrazoline ring, which is responsible for the biological activities of CHAMP.
Applications De Recherche Scientifique
CHAMP has been extensively studied for its potential therapeutic applications. Studies have shown that CHAMP possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CHAMP has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CHAMP has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
4-(cycloheptyliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-17(13-19-15-9-5-2-3-6-10-15)18(22)21(20-14)16-11-7-4-8-12-16/h4,7-8,11-13,15,20H,2-3,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYDHIYDSXGENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

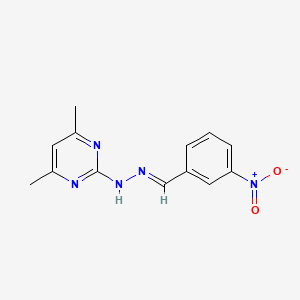
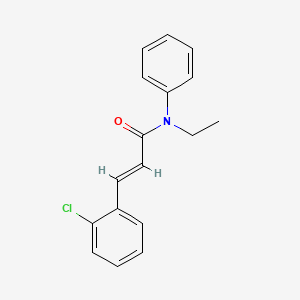
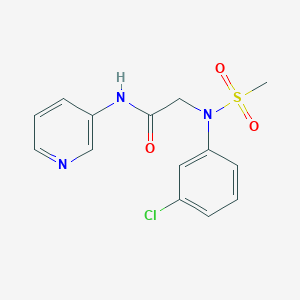
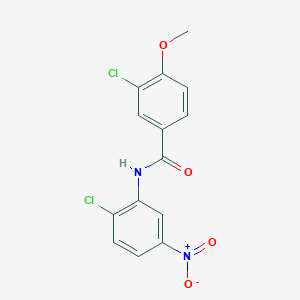
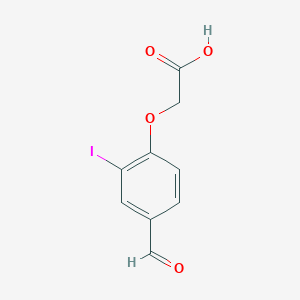
![1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5733855.png)
![N-[4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5733859.png)
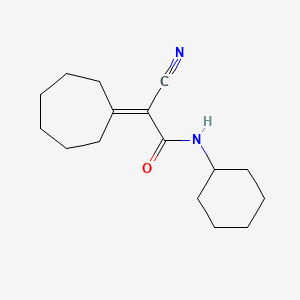
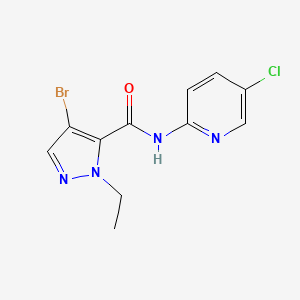
![N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea](/img/structure/B5733884.png)
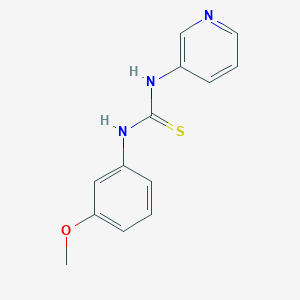
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)